(3-Chloro-2-cyclopropylphenyl)boronic acid

描述

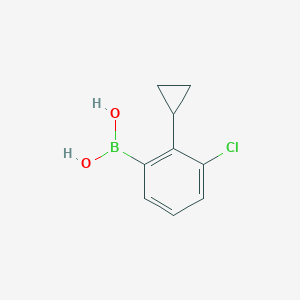

(3-Chloro-2-cyclopropylphenyl)boronic acid is an organoboron compound characterized by a benzene ring substituted with a chlorine atom at position 3 and a cyclopropyl group at position 2, with a boronic acid (-B(OH)₂) functional group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and have emerging roles in drug discovery due to their ability to interact with biological targets such as enzymes and receptors . The unique steric and electronic effects imparted by the cyclopropyl and chloro substituents in this compound may influence its reactivity, stability, and biological activity compared to other boronic acid derivatives.

属性

分子式 |

C9H10BClO2 |

|---|---|

分子量 |

196.44 g/mol |

IUPAC 名称 |

(3-chloro-2-cyclopropylphenyl)boronic acid |

InChI |

InChI=1S/C9H10BClO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |

InChI 键 |

NWQRXQXMRPLBAB-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C(=CC=C1)Cl)C2CC2)(O)O |

产品来源 |

United States |

准备方法

Transition Metal-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods to prepare arylboronic acids, including this compound, is the palladium-catalyzed borylation of aryl halides (aryl chlorides or bromides). This method involves the reaction of an aryl halide with bis(pinacolato)diboron or triisopropyl borate under palladium catalysis.

- Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride

- Base: Potassium carbonate or cesium carbonate

- Solvent: Mixtures of tetrahydrofuran, 1,4-dioxane, or toluene with water

- Temperature: Reflux or elevated temperatures (~80-110°C)

- Atmosphere: Inert (argon or nitrogen)

A solution of 3-chloro-2-cyclopropylbromobenzene (or chloride) is reacted with triisopropyl borate in the presence of a palladium catalyst and base in dioxane/water mixture under reflux. After completion, the reaction mixture is worked up by aqueous extraction and purified by chromatography to isolate the boronic acid.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1 | 3-chloro-2-cyclopropylbromobenzene, Pd catalyst, base, triisopropyl borate, solvent | Formation of boronate ester intermediate |

| 2 | Hydrolysis during workup | Conversion to boronic acid |

| Yield | Reported yields vary; typically 60-85% in similar systems |

This method is supported by analogous syntheses reported for related compounds such as 3-chlorophenyl boronic acid and 3-cyclopropylphenylboronic acid derivatives.

Grignard or Organolithium Route Followed by Boronation

Another classical approach involves the preparation of an organometallic intermediate via halogen-metal exchange or direct metalation, followed by reaction with a boron electrophile such as triisopropyl borate.

- Starting from 3-chloro-2-bromobenzene or 3-chloro-2-chlorobenzene substituted with cyclopropyl group, a Grignard reagent is generated by treatment with magnesium turnings in anhydrous ether or THF.

- The resulting arylmagnesium halide is then reacted with triisopropyl borate at low temperature.

- Acidic workup with dilute acid hydrolyzes the boronate ester to the boronic acid.

This method requires careful control of reaction conditions to avoid side reactions and decomposition of the cyclopropyl ring.

Hydrogenation of Cyclopropyl Benzene Borate Derivatives

A less common but noted method involves the hydrogenation of cyclopropyl benzene borate intermediates to yield the cyclopropyl-substituted boronic acid.

| Step | Description |

|---|---|

| 1 | Synthesis of cyclopropyl benzene borate intermediate |

| 2 | Catalytic hydrogenation under controlled conditions |

| 3 | Isolation of this compound |

This method is indicated in some predictive and experimental reports but is less frequently used due to the complexity of handling hydrogenation of sensitive cyclopropyl groups.

Analytical Data and Stock Solution Preparation

For practical applications, stock solutions of related compounds such as (5-chloro-2-cyclopropylphenyl)boronic acid are prepared with precise molar concentrations for use in biological and chemical assays.

| Stock Solution Preparation Table for (5-chloro-2-cyclopropylphenyl)boronic acid |

| Mass (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 | 5.0907 | 1.0181 | 0.5091 |

| 5 | 25.4533 | 5.0907 | 2.5453 |

| 10 | 50.9065 | 10.1813 | 5.0907 |

Note: Preparation involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clear solutions before proceeding.

Research Findings and Optimization Notes

- Copper-promoted reactions with cyclopropylboronic acid have been explored for related S-cyclopropylation reactions, indicating the stability and reactivity of cyclopropylboronic acids under catalytic conditions.

- The Suzuki-Miyaura cross-coupling using (3-chloro-4-cyclopropylphenyl)boronic acid analogs is well-documented, highlighting the compound's utility as a coupling partner in forming biaryl compounds.

- Reaction optimization typically involves balancing catalyst loading, base strength, solvent polarity, and temperature to maximize yield and minimize side products such as diaryl disulfides or homocoupling byproducts.

- Storage and handling conditions are critical due to the sensitivity of boronic acids to moisture and air; refrigeration or inert atmosphere storage is common.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | Pd catalyst, base (K2CO3 or Cs2CO3), triisopropyl borate, reflux in dioxane/water | High regioselectivity, scalable | Requires expensive catalysts, inert atmosphere |

| Grignard/organolithium + boronation | Aryl halide, Mg or Li reagents, triisopropyl borate, acidic workup | Straightforward, classical method | Sensitive to moisture, cyclopropyl ring stability concerns |

| Hydrogenation of cyclopropyl benzene borate | Hydrogen gas, catalyst, borate intermediate | Alternative approach | Less common, requires hydrogenation setup |

化学反应分析

Types of Reactions: (3-Chloro-2-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

(3-Chloro-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Biology and Medicine:

作用机制

The mechanism of action of (3-Chloro-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Structural Analogs and Similarity Scores

Structurally related boronic acids differ in substituent type, position, and aromatic ring composition. Key analogs and their similarity scores (based on chemical structure and functional groups) include:

| Compound Name | Substituents | Similarity Score | Key Differences |

|---|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | Cl (position 3), F (position 4) | 0.91 | Fluorine vs. cyclopropyl group |

| (5-Chlorothiophen-2-yl)boronic acid | Cl (thiophene ring) | 0.55 | Thiophene vs. benzene ring |

| 2,4-Dichlorophenylboronic acid | Cl (positions 2 and 4) | 0.50 | Dichloro vs. chloro-cyclopropyl |

| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl-phenoxy substituent | N/A | Bulky ether substituent vs. cyclopropyl |

Key Insights :

- Thiophene-based analogs (e.g., (5-Chlorothiophen-2-yl)boronic acid) exhibit lower structural similarity due to differences in aromatic ring electronics and geometry .

Reactivity and Stability

The reactivity of boronic acids with hydrogen peroxide (H₂O₂) to form phenolic derivatives is pH- and temperature-dependent. Studies on 4-nitrophenylboronic acid reveal:

- Conversion Efficiency : Optimal at pH ~11, with a rate constant of 0.0586 s⁻¹ for 4-nitrophenylboronic acid .

- Steric Effects : Bulky substituents (e.g., cyclopropyl) may slow conversion rates due to hindered access to the boronic acid group.

- Thermal Stability : Thermogravimetric analysis (TGA) shows mass loss patterns influenced by substituents; cyclopropyl groups may enhance thermal stability compared to linear alkyl chains .

Antifungal and Anticancer Potential:

- Fungal HDAC Inhibition: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). The chloro-cyclopropyl analog may exhibit similar efficacy if the substituents favor binding to HDAC active sites .

- Antiproliferative Effects: Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer cells.

Physicochemical Properties

Instrumental analyses highlight critical differences:

- Crystallography : Diffractometer data indicate that cyclopropyl-substituted boronic acids may adopt distinct crystal packing compared to fluorine-substituted analogs, affecting solubility .

- Thermal Behavior : Thermogravimetric analysis (TGA) shows decomposition profiles varying with substituent stability; cyclopropyl groups may delay degradation onset temperatures .

生物活性

(3-Chloro-2-cyclopropylphenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and applications in drug discovery, supported by relevant data tables and research findings.

- Molecular Formula : C9H10BClO3

- Molecular Weight : 195.54 g/mol

- Structure : The compound features a boronic acid functional group attached to a phenyl ring, which includes a chlorine atom and a cyclopropyl substituent.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows for interaction with various enzymes and proteins, particularly serine proteases.

Target Enzymes

- Serine Proteases : The compound can inhibit these enzymes by forming a covalent bond with the serine residue in their active sites, leading to alterations in cellular signaling pathways and metabolic processes .

Biochemical Pathways

The compound is known to participate in the Suzuki–Miyaura coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. Its stability under inert conditions enhances its utility in biochemical reactions.

Cellular Effects

This compound exhibits several cellular effects, including:

- Inhibition of Cell Cycle Progression : Studies indicate that it can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .

- Modulation of Signaling Pathways : By inhibiting serine proteases, it influences various signaling pathways that rely on protease activity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is relatively stable and can be administered intravenously. However, optimization is necessary to enhance its concentration at therapeutic targets .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

- Low Doses : Selective inhibition of target enzymes with minimal toxicity.

- High Doses : Potential cytotoxicity and organ damage observed due to excessive inhibition of proteases.

Metabolic Pathways

The metabolism of this compound involves hydrolysis, leading to the formation of phenol and boric acid. This transformation is mediated by specific enzymes that catalyze the hydrolysis of boronic acids.

Applications in Research

This compound has several applications across various fields:

| Field | Application Description |

|---|---|

| Chemistry | Utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. |

| Biology | Explored for its interactions with biological molecules and potential therapeutic applications. |

| Industry | Employed in the development of advanced materials and polymers. |

Case Studies and Research Findings

- Cancer Cell Growth Inhibition :

- Antibacterial Activity :

- Antiviral Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。